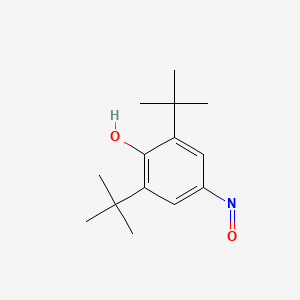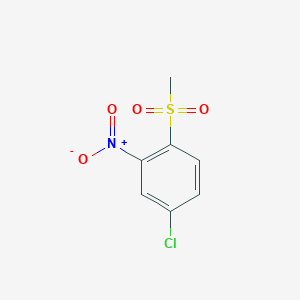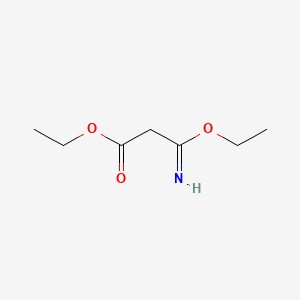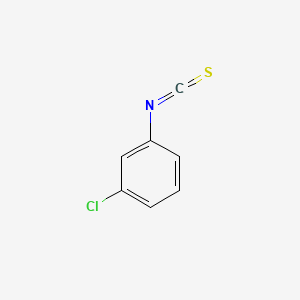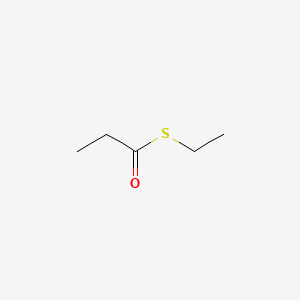![molecular formula C10H11N5O3S2 B1345822 Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142209-48-0](/img/structure/B1345822.png)
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. Thiadiazoles are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For example, the synthesis of various thiadiazole derivatives has been reported through the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives . Another example includes the synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates through a one-pot, three-component reaction using the Kabachnik–Fields reaction .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of related compounds such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclocondensation, intramolecular cyclization, and reactions with electrophilic reagents to form new heterocyclic compounds . For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively undergo cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be studied using different analytical techniques. Hirshfeld surface analysis and quantum chemical computations are used to understand the intermolecular interactions and molecular packing in the crystal . Additionally, DFT calculations can be performed to analyze the frontier molecular orbitals and molecular electrostatic potential maps, which provide insights into the reactivity of the molecule .
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored microwave-assisted synthesis of molecules containing penicillanic acid or cephalosporanic acid moieties, including derivatives of 1,3,4-thiadiazole. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate antimicrobial activity against tested microorganisms and others showing antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Auxin Activities of Acylamides
Another study by Yue et al. (2010) involved the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia derivatives. The compounds exhibited low auxin activities and some were found to be antiblastic to wheat gemma, highlighting their potential in agricultural applications (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Antimicrobial Assessment of Heterocyclic Compounds
Taha and El-Badry (2010) investigated the antimicrobial properties of heterocyclic compounds utilizing Ethyl 1-Aminotetrazole-5-carboxylate, including derivatives of 1,3,4-thiadiazole. This study highlighted the potential of these compounds as antimicrobials, indicating their significance in developing new therapeutic agents (Taha & El-Badry, 2010).
Gas-Phase Elimination Reaction Study
Velez et al. (2015) conducted a computational study on the gas-phase elimination reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, providing insights into the thermal decomposition mechanisms of similar compounds. This research offers a deeper understanding of the chemical properties and reactivity of 1,3,4-thiadiazole derivatives, contributing to their potential application in various fields (Velez, Ruiz, Quijano, & Notario, 2015).
Future Directions
The future directions for research on 1,3,4-thiadiazole compounds could involve further exploration of their biological activities and potential applications in various fields. For instance, their antimicrobial, antiproliferative, and antitumor activities suggest potential applications in medical and pharmaceutical research . Additionally, the development of novel and promising fungicides and bactericides is still an urgent task .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been known to exhibit anticonvulsant activity .
Mode of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway .
Biochemical Pathways
It is known that 1,3,4-thiadiazole compounds can influence the gabaa pathway .
Result of Action
It is known that 1,3,4-thiadiazole compounds can prevent neurons from firing in the brain .
properties
IUPAC Name |
ethyl 5-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S2/c1-3-5-12-15-10(19-5)11-6(16)7-13-14-8(20-7)9(17)18-4-2/h3-4H2,1-2H3,(H,11,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFMVQRDWGIOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=NN=C(S2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


